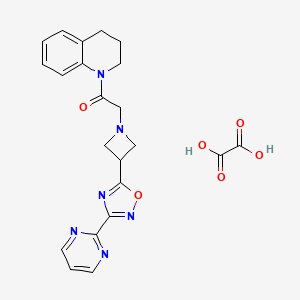
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a synthetic organic compound. This compound combines several heterocyclic components, which contribute to its unique properties and applications, making it interesting for scientific research and industrial use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation typically starts from simple aromatic and heterocyclic precursors. The synthesis involves several steps:
Formation of 3,4-dihydroquinoline via cyclization reactions.
Creation of 1,2,4-oxadiazole rings through condensation reactions.
Synthesis of azetidine rings, often via azetidinone intermediates.
The final assembly, combining these fragments, typically using amide bond formations and esterifications under controlled conditions.
Industrial Production Methods: Scaled-up methods employ continuous flow reactors for efficiency and safety. Starting materials are mixed in precise stoichiometric ratios, subjected to temperature and pH controls to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation
Mild oxidizing agents convert the dihydroquinoline to quinoline derivatives.
Reduction
Catalytic hydrogenation reduces the oxadiazole or pyrimidine rings.
Substitution
Nucleophilic aromatic substitution reactions modify the quinoline ring or pyrimidine ring.
Common Reagents and Conditions:
Oxidation
Use of agents like PCC or KMnO4 under controlled temperatures.
Reduction
Use of hydrogen gas with palladium or platinum catalysts.
Substitution
Use of nucleophiles like amines or thiols in polar solvents like DMSO or DMF.
Major Products:
Quinoline derivatives from oxidation.
Saturated heterocycles from reduction.
Substituted heterocycles from nucleophilic substitutions.
Scientific Research Applications
Chemistry: Used in studying reaction mechanisms and developing new synthetic methodologies. Biology: Explored as a scaffold for drug design, particularly targeting enzymes or receptors. Medicine: Investigated for potential therapeutic effects in neurological disorders or infections. Industry:
Mechanism of Action
The compound's mechanism of action largely depends on its interaction with specific molecular targets.
Molecular Targets
Enzymes, such as kinases or oxidoreductases, and receptors involved in cellular signaling.
Pathways
It may interfere with metabolic pathways or signaling cascades, leading to its bioactive effects.
Comparison with Similar Compounds
Comparison with Other Compounds:
Similar Compounds
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-pyrimidinyl)ethanone and 1-(2-oxoazetidin-1-yl)-2-(oxadiazol-5-yl)ethanone.
Uniqueness
Listing of Similar Compounds:
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(3-pyrimidinyl)ethanone
1-(2-Oxoazetidin-1-yl)-2-(oxadiazol-5-yl)ethanone
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanone
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2.C2H2O4/c27-17(26-10-3-6-14-5-1-2-7-16(14)26)13-25-11-15(12-25)20-23-19(24-28-20)18-21-8-4-9-22-18;3-1(4)2(5)6/h1-2,4-5,7-9,15H,3,6,10-13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPIFTVTGPIMSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3CC(C3)C4=NC(=NO4)C5=NC=CC=N5.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-fluorophenoxy)-N-[(4-methoxythian-4-yl)methyl]acetamide](/img/structure/B2799938.png)
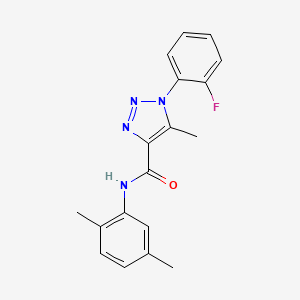
![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide](/img/structure/B2799941.png)
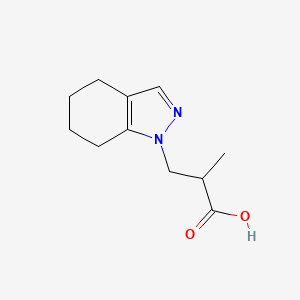
![N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2799943.png)

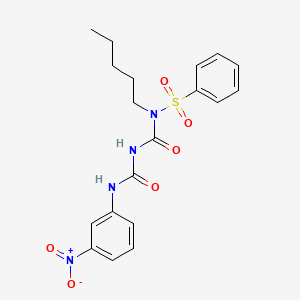
![N'-[(3-methylbenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2799947.png)
![2-amino-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2799949.png)
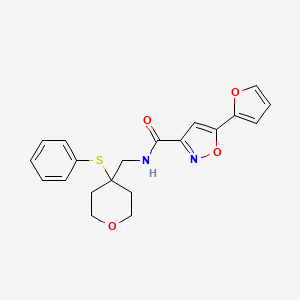
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide](/img/structure/B2799954.png)
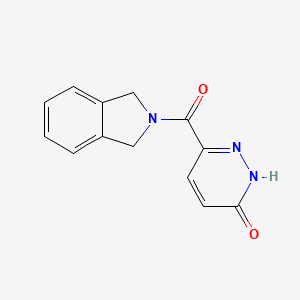

![(2E)-N-methyl-4-[(naphthalen-1-yl)formamido]but-2-enamide](/img/structure/B2799957.png)
